

Application Notes and Protocols for DB04760 in 3D Cell Culture Models

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Compound of Interest

Compound Name: DB04760

Cat. No.: B1677353

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Introduction

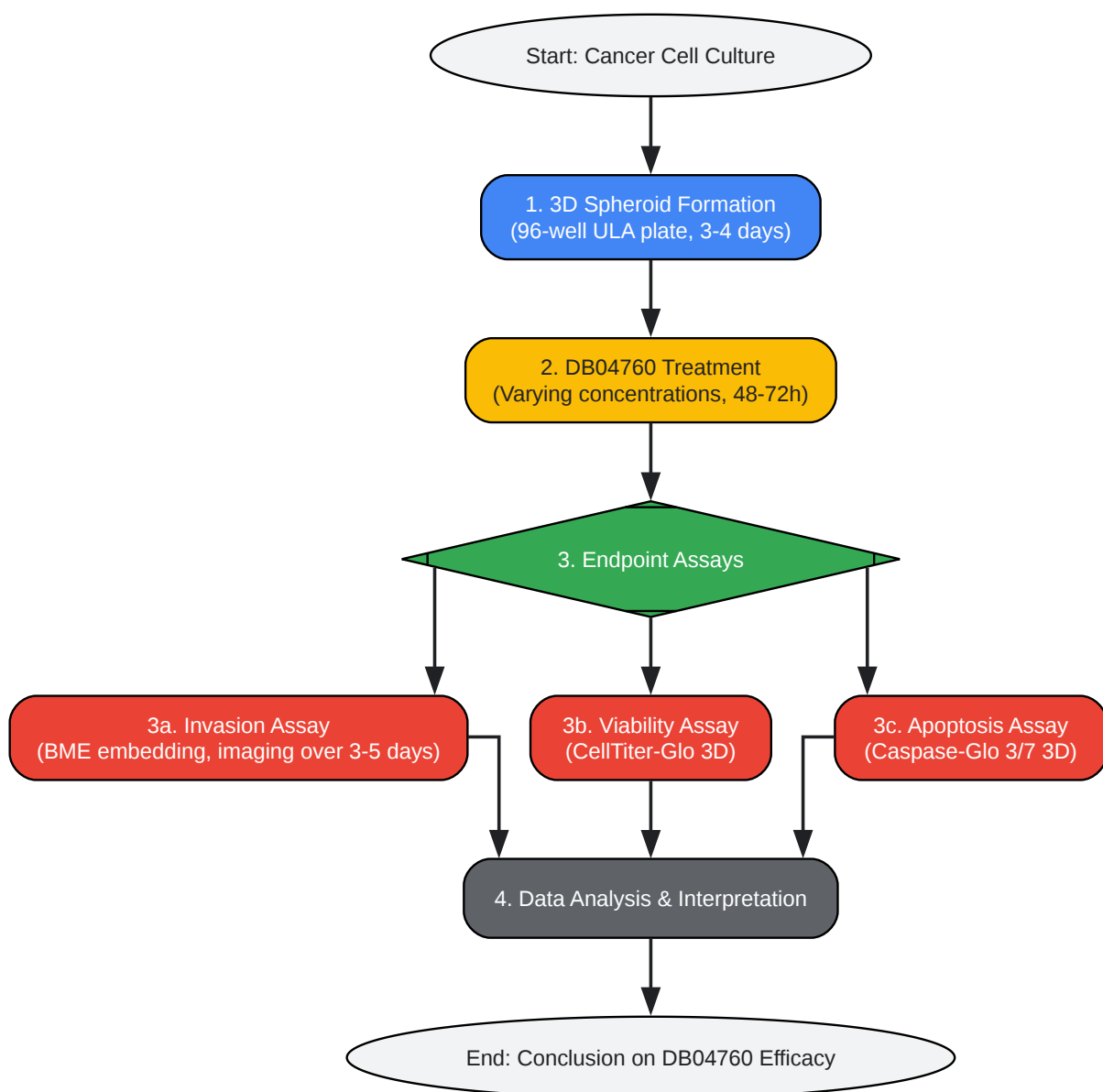
DB04760 is a potent and highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of the extracellular matrix (ECM).^{[1][2]} Overexpression of MMP-13 has been documented in a variety of malignancies, including breast, lung, colorectal, and oral cancers, where it is associated with increased tumor invasion, metastasis, and poor prognosis.^{[1][3][4]} Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them ideal platforms for evaluating the efficacy of anticancer agents. These models recapitulate cell-cell and cell-ECM interactions, as well as nutrient and oxygen gradients, which are crucial for assessing the invasive potential of cancer cells.

This document provides detailed protocols for utilizing **DB04760** in 3D spheroid models to assess its anti-invasive and cytotoxic effects. The following protocols are designed for a hypothetical study on a cancer cell line with high MMP-13 expression, such as a metastatic breast or oral cancer cell line.

Signaling Pathway of MMP-13 in Cancer Invasion

MMP-13 plays a critical role in the proteolytic degradation of ECM components, a crucial step in cancer cell invasion and metastasis. Its expression is often upregulated by various signaling

pathways, including the TGF- β and ERK/NF- κ B pathways. Once activated, MMP-13 can cleave a wide range of ECM substrates, facilitating tumor cell migration. Furthermore, MMP-13 is involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness.



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